molecular formula C21H17F3N2O2 B2591618 N-Benzyl-2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide CAS No. 338782-31-3

N-Benzyl-2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide

Cat. No. B2591618
CAS RN: 338782-31-3
M. Wt: 386.374
InChI Key: BXMVAPPKEXNYOF-UHFFFAOYSA-N
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Description

“N-Benzyl-2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide” is a chemical compound with the molecular formula C21H17F3N2O2 . Its average mass is 386.367 Da and its monoisotopic mass is 386.124207 Da .


Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 607.1±55.0 °C and a predicted density of 1.326±0.06 g/cm3 . Its pKa is predicted to be 12.98±0.20 .

Scientific Research Applications

Anticancer Agent

DHFP exhibits promising anticancer properties. Researchers have synthesized DHFP through addition, rearrangement, and intramolecular cyclization reactions . Molecular docking studies indicate that DHFP interacts with the epidermal growth factor receptor (EGFR) tyrosine kinase, a key player in cancer cell proliferation and growth. Its potential as a drug candidate is supported by several factors:

Synthesis and Structural Properties

DHFP’s three-dimensional geometry has been determined using density functional theory calculations. Bond lengths, bond angles, and dihedral bond angles were optimized, and the HOMO-LUMO energies were calculated. NMR and FTIR spectra confirmed the expected structure of DHFP .

Future Prospects

Researchers continue to explore DHFP’s applications, including its mechanism of action, toxicity profile, and potential combination therapies.

Mechanism of Action

Target of Action

The primary target of N-Benzyl-2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide is the EGFR tyrosine kinase . This enzyme plays a crucial role in the proliferation and growth of cancer cells .

Mode of Action

N-Benzyl-2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide interacts with its target, the EGFR tyrosine kinase, through a process known as molecular docking . This interaction inhibits the function of the enzyme, thereby affecting the growth and proliferation of cancer cells .

Biochemical Pathways

The interaction of N-Benzyl-2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide with EGFR tyrosine kinase affects the downstream pathways associated with cell proliferation and growth . By inhibiting this enzyme, the compound disrupts these pathways, leading to a decrease in cancer cell proliferation .

Pharmacokinetics

The pharmacokinetic properties of N-Benzyl-2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide are favorable for its potential use as a drug . The compound obeys Lipinski’s five rules, suggesting good bioavailability . It can cross the blood-brain barrier and can be rapidly absorbed from the gastrointestinal wall .

Result of Action

The molecular and cellular effects of N-Benzyl-2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide’s action include a decrease in cancer cell proliferation and growth . This is achieved through the inhibition of EGFR tyrosine kinase and the disruption of associated biochemical pathways .

properties

IUPAC Name

N-benzyl-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F3N2O2/c22-21(23,24)17-10-8-16(9-11-17)14-26-12-4-7-18(20(26)28)19(27)25-13-15-5-2-1-3-6-15/h1-12H,13-14H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXMVAPPKEXNYOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzyl-2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide

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